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Compound of Interest

2-Isocyanato-1,3-
Compound Name:

dimethoxybenzene
CAS No.: 50528-53-5
Cat. No.: B1301087

Get Quote

\ J

This guide provides a comprehensive technical overview of 2-Isocyanato-1,3-
dimethoxybenzene, a significant reagent in synthetic and medicinal chemistry. This document
is intended for researchers, scientists, and professionals in drug development, offering in-depth
information on its chemical identity, synthesis, reactivity, and applications.

Core Chemical Identity

2-Isocyanato-1,3-dimethoxybenzene, also known as 2,6-dimethoxyphenyl isocyanate, is an
aromatic organic compound featuring an isocyanate functional group (-N=C=0) attached to a
1,3-dimethoxybenzene ring. This substitution pattern imparts unique steric and electronic
properties that govern its reactivity and utility.
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Identifier Value

IUPAC Name 2-Isocyanato-1,3-dimethoxybenzene
CAS Number 50528-53-5

Molecular Formula CoHoNO3

Molecular Weight 179.17 g/mol

InChl Key RZMPHPHMBXRRPB-UHFFFAOYSA-N

Synthesis Methodologies

The synthesis of 2-Isocyanato-1,3-dimethoxybenzene can be approached through two
primary, well-established routes for isocyanate formation: the phosgenation of the
corresponding aniline and the Curtius rearrangement of a carboxylic acid derivative. The choice
between these methods often depends on the scale of the synthesis, available starting
materials, and safety considerations.

Phosgenation of 2,6-Dimethoxyaniline

The reaction of 2,6-dimethoxyaniline with phosgene or a phosgene equivalent, such as
triphosgene, is a direct and common method for the synthesis of the target isocyanate.
Triphosgene is often preferred in a laboratory setting due to its solid state, which makes it
easier and safer to handle than gaseous phosgene.[1]

The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl
carbon of phosgene (or its equivalent), followed by the elimination of hydrogen chloride to form
the isocyanate.
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Diagram 1: Phosgenation Synthesis Workflow.

Experimental Protocol: Phosgenation using Triphosgene

 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon),
dissolve 2,6-dimethoxyaniline in an anhydrous aprotic solvent such as dichloromethane or
toluene.

e Cool the solution to 0 °C using an ice bath.

» In a separate flask, prepare a solution of triphosgene (approximately 0.33-0.40 equivalents)
in the same anhydrous solvent.

» Slowly add the triphosgene solution to the stirred amine solution via the dropping funnel.

» After the addition is complete, add a non-nucleophilic base, such as triethylamine, dropwise
to the reaction mixture to neutralize the HCI generated.[2]

» Allow the reaction to warm to room temperature and stir for several hours, monitoring the
progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the
appearance of the strong isocyanate peak around 2270 cm~1).[3]

o Upon completion, the reaction mixture is typically filtered to remove the amine hydrochloride
salt. The filtrate is then concentrated under reduced pressure.
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e The crude product can be purified by vacuum distillation to yield pure 2-Isocyanato-1,3-

dimethoxybenzene.

Curtius Rearrangement of 2,6-Dimethoxybenzoic Acid

The Curtius rearrangement provides an alternative, phosgene-free route to isocyanates.[4][5]
This reaction involves the thermal or photochemical decomposition of an acyl azide, which is
typically generated from the corresponding carboxylic acid.[6] The rearrangement proceeds
with the loss of nitrogen gas to form the isocyanate.

(Z,G-Dimethoxybenzoic AcioD

Acyl Azide Formation
(e.g., DPPA or SOCI2/NaNs)

(Z,G-Dimethoxybenzoyl Azide)

Thermal Rearrangement
(Heat, Inert Solvent)

2-lsocyanato-1,3-
dimethoxybenzene

Click to download full resolution via product page

Diagram 2: Curtius Rearrangement Pathway.

Experimental Protocol: Curtius Rearrangement

e Acyl Azide Formation:
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o Method A (using DPPA): To a solution of 2,6-dimethoxybenzoic acid in an anhydrous, inert
solvent (e.g., toluene or THF), add diphenylphosphoryl azide (DPPA) and a non-
nucleophilic base such as triethylamine. Stir the mixture at room temperature for several
hours to form the acyl azide in situ.[6]

o Method B (from acyl chloride): Convert 2,6-dimethoxybenzoic acid to its acyl chloride
using a chlorinating agent like thionyl chloride or oxalyl chloride.[6] In a separate flask,
dissolve sodium azide in a suitable solvent (e.g., aqueous acetone) and cool to 0 °C.
Slowly add the acyl chloride to the sodium azide solution. After stirring, the acyl azide can
be extracted into an organic solvent. Caution: Acyl azides can be explosive and should be
handled with extreme care.

e Rearrangement:

o Gently heat the solution containing the acyl azide. The rearrangement to the isocyanate
will occur with the evolution of nitrogen gas. The reaction progress can be monitored by
the cessation of gas evolution and by IR spectroscopy.

¢ Isolation:

o Once the rearrangement is complete, the solvent can be removed under reduced
pressure. The resulting crude isocyanate can then be purified by vacuum distillation.

Spectroscopic Characterization

While specific, published spectra for 2-Isocyanato-1,3-dimethoxybenzene are not readily
available, its characteristic spectral features can be reliably predicted based on its structure
and data from analogous compounds.

o Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a very
strong and sharp absorption band between 2250 and 2275 cm~2, which is characteristic of
the asymmetric stretching vibration of the isocyanate (-N=C=0) group.[3][7] Other expected
signals include C-H stretching of the aromatic ring and methyl groups, C=C stretching of the
aromatic ring, and C-O stretching of the methoxy groups.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o 'H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the
two equivalent methoxy groups. The aromatic protons will likely appear as a multiplet, with
chemical shifts influenced by the electron-donating methoxy groups and the electron-
withdrawing isocyanate group. Based on related structures, the methoxy protons would
appear around 3.8-4.0 ppm.

o 13C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl
carbon of the isocyanate group in the range of 120-130 ppm. The carbons of the methoxy
groups will appear around 55-60 ppm. The aromatic carbons will have distinct signals, with
the carbons attached to the methoxy groups showing the most significant downfield shifts.

Chemical Reactivity and Applications in Drug
Development

The chemistry of 2-Isocyanato-1,3-dimethoxybenzene is dominated by the high
electrophilicity of the central carbon atom in the isocyanate group. This makes it highly
susceptible to nucleophilic attack, forming stable covalent bonds. This reactivity is the
cornerstone of its utility in organic synthesis, particularly in the construction of urea and
carbamate linkages, which are prevalent motifs in many pharmaceutical agents.[8][9][10]

The two methoxy groups at the ortho positions provide significant steric hindrance around the
isocyanate group. This can modulate its reactivity compared to less hindered aryl isocyanates,
potentially leading to increased selectivity in certain reactions.

Formation of Urea Derivatives

Isocyanates readily react with primary and secondary amines to form substituted ureas. This
reaction is highly efficient and is a cornerstone of many synthetic strategies in medicinal
chemistry.[8][11] The urea functional group is a key pharmacophore in a wide range of drugs
due to its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions
with biological targets.[12]
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Diagram 3: Formation of Urea Derivatives.

A prominent example of the application of a related structural motif is in the synthesis of the
drug Infigratinib (NVP-BGJ398). Infigratinib is a potent and selective inhibitor of the fibroblast
growth factor receptor (FGFR) tyrosine kinases and is used in the treatment of certain types of
cancer.[13] The core structure of Infigratinib features a 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-
methyl-1-(6-(4-(4-ethylpiperazin-1-yl)phenylamino)pyrimidin-4-yl)urea moiety. The substituted
dimethoxyphenyl urea component is crucial for its biological activity. The synthesis of such
urea-containing drug candidates often involves the reaction of a substituted dimethoxyphenyl
isocyanate with an appropriate amine.[13]

Formation of Carbamate Derivatives

In a similar fashion, 2-Isocyanato-1,3-dimethoxybenzene reacts with alcohols and phenols to
produce carbamate (urethane) derivatives. The carbamate linkage is another important
functional group in medicinal chemistry, often used as a stable bioisostere for amide bonds or
to improve the pharmacokinetic properties of a drug molecule.[14][15][16]
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Diagram 4: Formation of Carbamate Derivatives.
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The formation of carbamates from isocyanates is a robust and high-yielding reaction, making it
a valuable tool for late-stage functionalization in drug discovery projects.

Safety and Handling

Isocyanates as a class of compounds are potent respiratory and skin sensitizers and should be
handled with appropriate safety precautions.

o Engineering Controls: All manipulations of 2-Isocyanato-1,3-dimethoxybenzene should be
conducted in a well-ventilated chemical fume hood.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles, and a lab coat. For larger quantities or when there is a risk of aerosolization,
respiratory protection may be necessary.

e Incompatibilities: Isocyanates react exothermically with compounds containing active
hydrogen atoms, such as water, alcohols, and amines. Contact with moisture should be
avoided to prevent the formation of insoluble urea derivatives and the release of carbon
dioxide, which can cause pressure buildup in closed containers.

o Waste Disposal: Isocyanate waste should be deactivated by reacting with a decontaminating
solution (e.g., a mixture of water, ammonia, and detergent) before disposal according to
institutional guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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